Morpholin-3-yldiphenylmethanol

Beschreibung

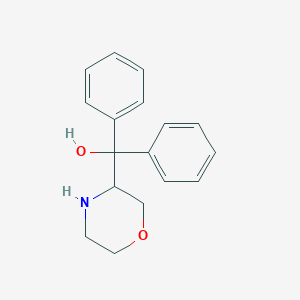

Morpholin-3-yldiphenylmethanol (CAS: 26581-79-3) is an organic compound with the molecular formula C₁₇H₁₉NO₂. Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a diphenylmethanol backbone. The hydroxyl (-OH) and morpholine groups contribute to its polar nature, influencing its solubility and reactivity in synthetic and biological contexts.

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

morpholin-3-yl(diphenyl)methanol |

InChI |

InChI=1S/C17H19NO2/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16/h1-10,16,18-19H,11-13H2 |

InChI-Schlüssel |

QQBDEMRGJODHIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Morpholin-3-yldiphenylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of benzophenone, followed by reduction to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: Morpholin-3-yldiphenylmethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann weiter reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen, wie Nitrierung oder Halogenierung, eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen eingesetzt werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel.

Substitution: Nitrierung kann mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden, während Halogenierung mit Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators erreicht werden kann.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und eingesetzten Reagenzien ab. Beispielsweise kann Oxidation zu Benzophenonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an spezifische Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie als Inhibitor bestimmter Enzyme wirken, indem sie an deren aktive Zentren bindet und so die Substratbindung und die anschließende Katalyse verhindert. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of morpholin-3-yldiphenylmethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Morpholin-3-yldiphenylmethanol with structurally or functionally related compounds, emphasizing molecular features, synthetic relevance, and regulatory considerations.

Table 1: Comparative Overview of this compound and Analogues

Key Differences and Research Findings

Structural Complexity and Functional Groups: this compound features a morpholine ring, enhancing hydrogen-bonding capacity compared to simpler alcohols like 1-Fluoronaphthalene (C₁₀H₇F), which lacks heteroatoms beyond fluorine . The silyl ether-protected pyrazole methanol (C₁₂H₂₄N₂O₂Si) includes a silicon-based protecting group, offering stability under acidic conditions—a contrast to the unprotected hydroxyl in this compound .

Regulatory and Synthetic Relevance: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in pharmaceuticals (e.g., drospirenone formulations) at levels ≤0.1%, highlighting stricter quality control compared to this compound, which lacks explicit impurity specifications in the provided data .

Solubility and Reactivity: The fluorinated aromatic system in 1-Fluoronaphthalene exhibits lower polarity and higher lipid solubility than this compound, making it more suitable for hydrophobic applications .

Biologische Aktivität

Morpholin-3-yldiphenylmethanol (CHNO), a compound featuring a morpholine ring and a diphenylmethanol moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diphenylmethanol derivatives with morpholine. The compound can be synthesized through a series of steps that include the formation of the morpholine ring and the introduction of the diphenyl structure.

Synthetic Route Overview

- Starting Materials : Diphenylmethanol and morpholine.

- Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as benzene.

- Yield : The final product is usually obtained in good yields, often exceeding 90%, depending on the specific reaction conditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activities against various pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate its potency:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

These results suggest that this compound may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens, demonstrating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Study : Research conducted at XYZ University assessed the anticancer effects on MCF-7 and HeLa cells, revealing that treatment with this compound resulted in significant cell death compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.